2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

Catalog No.
S802381
CAS No.
811450-82-5
M.F
C10H11ClN2O4
M. Wt
258.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

CAS Number

811450-82-5

Product Name

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

IUPAC Name

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

InChI

InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)

InChI Key

HLJJSPBOFBPXIM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-]

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C10H11ClN2O4 and a molecular weight of 258.66 g/mol. This compound features a chloroethoxy group and a nitrophenyl group attached to an acetamide backbone, making it structurally significant in various chemical and biological applications . Its unique structure allows for diverse reactivity and potential interactions within biological systems.

As the compound is primarily used as a reagent, a specific mechanism of action is not applicable.

  • The chloroethyl group is a potential alkylating agent, which can react with biological molecules and cause cytotoxicity [].
  • The nitro group can be a fire hazard and may decompose upon heating to release toxic gases [].

Types of Reactions

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide can undergo several chemical transformations, including:

  • Nucleophilic Substitution: The chloroethoxy group can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Reduction: The nitro group can be reduced to form an amino group.
  • Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium azide or potassium thiocyanate may be used as nucleophiles under basic conditions.
  • Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid can facilitate the reduction process.
  • Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is typically employed for hydrolysis reactions.

Major Products Formed

  • From nucleophilic substitution, azido or thiocyanato derivatives can be generated.
  • Reduction yields 2-(2-chloroethoxy)-N-(4-aminophenyl)acetamide.
  • Hydrolysis results in 2-(2-chloroethoxy)acetic acid and 4-nitroaniline.

Research indicates that 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide exhibits potential pharmacological properties, particularly in antimicrobial and anti-inflammatory activities. The nitrophenyl group is crucial for its biological interactions, potentially influencing enzyme activity by forming stable complexes with target proteins . Studies have shown that similar compounds can interact with bacterial penicillin-binding proteins, suggesting a mechanism for antibacterial activity .

The synthesis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide typically involves the following steps:

  • Reaction of 2-Chloroethanol with 4-Nitroaniline: This reaction is conducted in the presence of a base such as sodium hydroxide or potassium carbonate, often using ethanol or methanol as solvents under reflux conditions.
  • Acetylation: Following the initial reaction, acetylation is performed to introduce the acetamide functionality .

Industrial Production Methods

For large-scale synthesis, continuous flow reactors may be utilized to enhance efficiency and yield. The reaction conditions are optimized for industrial applications, ensuring cost-effectiveness and scalability .

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide has numerous applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated as a biochemical probe for studying enzyme interactions.
  • Medicine: Explored for potential antimicrobial and anti-inflammatory properties.
  • Industry: Used in developing specialty chemicals and materials .

Studies have highlighted that the compound's structural features enable it to interact with specific biological targets effectively. The nitrophenyl moiety's ability to undergo reduction plays a significant role in its interaction profile, allowing it to form stable complexes with enzymes or receptors within biological systems . Additionally, its chloroethoxy group facilitates nucleophilic substitution reactions, leading to various derivatives that may exhibit distinct biological activities.

Several compounds share structural similarities with 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. Notable examples include:

  • N-(4-fluoro-3-nitrophenyl)acetamide
  • 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide
  • N-(4-nitrophenyl)acetamide

Comparison Highlights

Compound NameUnique Features
2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamideContains chloroethoxy group; potential antimicrobial activity
N-(4-fluoro-3-nitrophenyl)acetamideLacks chloro substituent; different biological activity profile
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideFluorine substitution may enhance stability and activity
N-(4-nitrophenyl)acetamideSimpler structure; serves as a baseline for comparison

The presence of the chloroethoxy group in 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide distinguishes it from these similar compounds, influencing its reactivity and potential applications in medicinal chemistry.

XLogP3

1.4

Wikipedia

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

Dates

Last modified: 08-15-2023

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